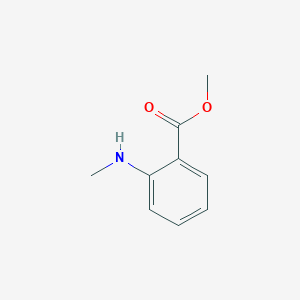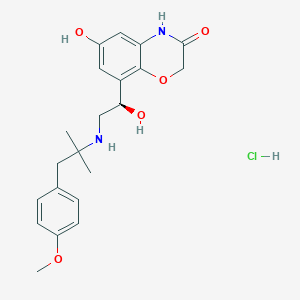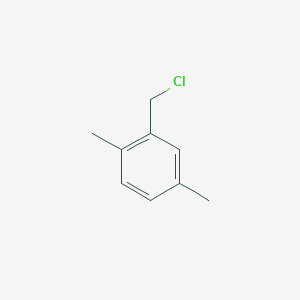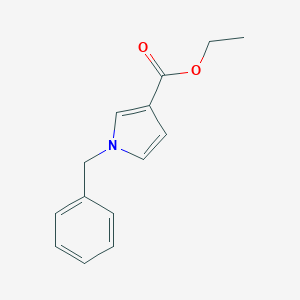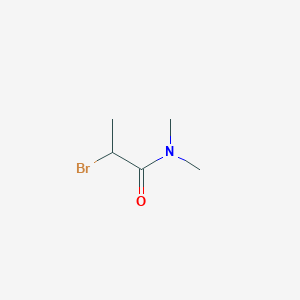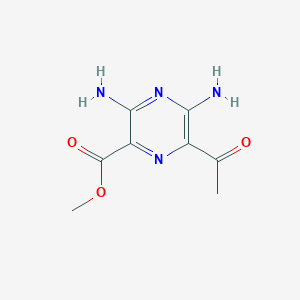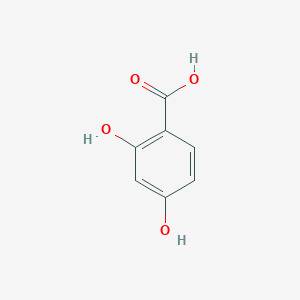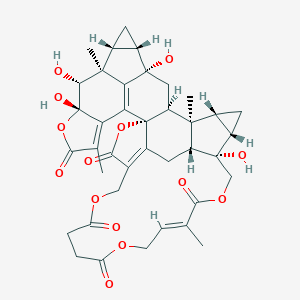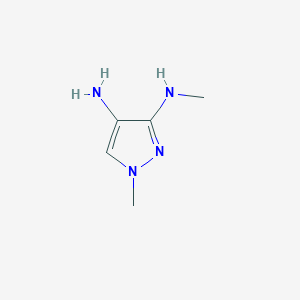
N3,1-Dimethyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,1-Dimethyl-1H-pyrazole-3,4-diamine, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a pyrazole derivative that has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine is not fully understood. However, it has been proposed that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of enzymes by binding to their active sites. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been shown to interact with DNA, leading to the inhibition of DNA synthesis.
Effets Biochimiques Et Physiologiques
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In vivo studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments, including its low toxicity and high stability. However, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has limitations, including its low solubility in water and its tendency to form aggregates in solution.
Orientations Futures
There are several future directions for research on N3,1-Dimethyl-1H-pyrazole-3,4-diamine. One direction is to study the mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in more detail. Another direction is to explore the potential applications of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in drug discovery, materials science, and catalysis. Additionally, the synthesis of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be synthesized using several methods, including the reaction of 3,4-diaminopyrazole with dimethyl sulfate or the reaction of 3,4-diaminopyrazole with methyl iodide. The yield of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to inhibit the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In materials science, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a ligand for the synthesis of chiral catalysts.
Propriétés
Numéro CAS |
131311-56-3 |
|---|---|
Nom du produit |
N3,1-Dimethyl-1H-pyrazole-3,4-diamine |
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-N,1-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-9(2)8-5/h3H,6H2,1-2H3,(H,7,8) |
Clé InChI |
CKTAQORZJFLYHW-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C=C1N)C |
SMILES canonique |
CNC1=NN(C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



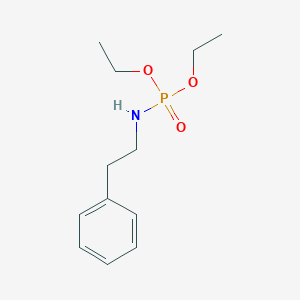
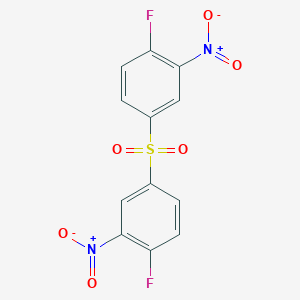
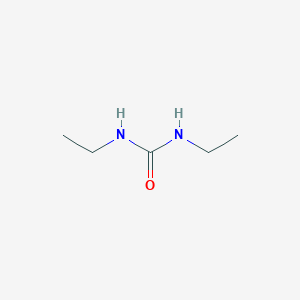
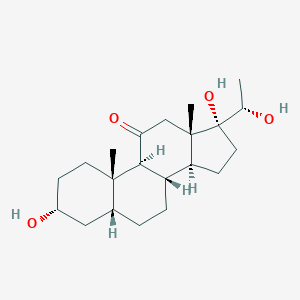
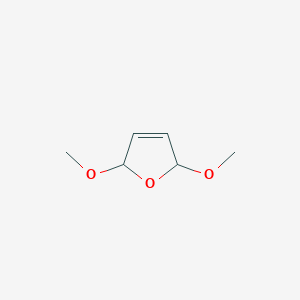
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
